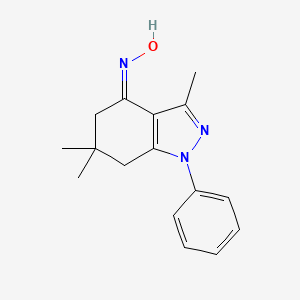![molecular formula C14H16N4OS2 B2571351 N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)butyramide CAS No. 941900-97-6](/img/structure/B2571351.png)
N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)butyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazolo[3,2-b][1,2,4]triazole is a type of heterocyclic compound that has been studied for its potential anticancer properties . It’s a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Synthesis Analysis
The synthesis of thiazolo[3,2-b][1,2,4]triazole derivatives often involves multi-component and multi-stage synthetic protocols . For example, a series of novel thiazolo-[3,2-b][1,2,4]triazole-6-ones with 5-aryl (heteryl)idene- and 5-aminomethylidene-moieties has been synthesized .Molecular Structure Analysis
The molecular structure of thiazolo[3,2-b][1,2,4]triazole derivatives can be confirmed using various spectroscopic techniques . For instance, spectral analysis unequivocally confirmed the structures of the synthesized compound H3TP .Chemical Reactions Analysis
The chemical reactions involving thiazolo[3,2-b][1,2,4]triazole derivatives can be complex and varied. For example, the reaction was completed by heating under reflux for 6–8 h .Physical And Chemical Properties Analysis
The physical and chemical properties of thiazolo[3,2-b][1,2,4]triazole derivatives can vary depending on the specific compound. For example, melting points, crystallization solvents, and yields for some compounds are reported .Wissenschaftliche Forschungsanwendungen
Analgesic and Anti-inflammatory Applications
Compounds with a thiazole moiety have shown significant analgesic and anti-inflammatory activities. This makes them potential candidates for the development of new pain relief medications. The compound’s ability to modulate inflammatory pathways could be harnessed to treat conditions like arthritis and other inflammatory disorders .
Antimicrobial and Antifungal Effects
Thiazole derivatives are known for their antimicrobial and antifungal effects. This compound could be part of new treatments against bacterial infections and fungal diseases. Its efficacy against various strains of microbes and fungi could be explored to develop broad-spectrum antibiotics or antifungals .
Antiviral Properties
The structural complexity of thiazole-containing compounds gives them the potential to act against viruses. Research into similar compounds has shown promise in inhibiting the replication of certain viruses, suggesting that this compound could be used in antiviral drug development .
Antitumor and Cytotoxic Activity
Some thiazole derivatives have been reported to exhibit antitumor and cytotoxic activity. This compound could be investigated for its potential to inhibit the growth of cancer cells and induce apoptosis, making it a candidate for cancer therapy research .
Neuroprotective Effects
The neuroprotective effects of thiazole derivatives make them interesting for the treatment of neurodegenerative diseases. By protecting neurons from damage, the compound could be used to slow the progression of diseases like Alzheimer’s and Parkinson’s .
Topoisomerase Inhibition
This compound has shown superior Top1 inhibitory activity at certain concentrations compared with powerful natural inhibitors like camptothecin. This property is crucial in cancer treatment, as topoisomerase inhibitors can prevent DNA replication in cancer cells, leading to cell death .
Anti-ulcerogenic Potential
Reports suggest that thiazolo-triazole derivatives may have low ulcerogenic properties due to their anti-oxidative activity. This indicates a potential application in the development of safer anti-inflammatory drugs that do not cause gastric ulcers as a side effect .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)butyramide is Topoisomerase 1 (Top1) . Top1 is an enzyme that controls the changes in DNA structure by catalyzing the breaking and rejoining of the DNA strand during the normal cell cycle.
Mode of Action
N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)butyramide: interacts with its target, Top1, by inhibiting its activity . This inhibition disrupts the normal cell cycle and prevents the cell from dividing, which can lead to cell death.
Biochemical Pathways
The inhibition of Top1 by N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)butyramide affects the DNA replication and transcription pathways . These pathways are crucial for cell division and growth. By disrupting these pathways, the compound can prevent the proliferation of cells.
Result of Action
The molecular and cellular effects of N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)butyramide ’s action include the inhibition of Top1, disruption of DNA replication and transcription, and prevention of cell division . These effects can lead to cell death, particularly in rapidly dividing cells.
Eigenschaften
IUPAC Name |
N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS2/c1-2-4-12(19)15-7-6-10-9-21-14-16-13(17-18(10)14)11-5-3-8-20-11/h3,5,8-9H,2,4,6-7H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALIAJFPPMHZGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCC1=CSC2=NC(=NN12)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)butyramide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[3-(Benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]benzoic acid](/img/structure/B2571270.png)
![methyl 2-(2-morpholinoacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2571271.png)
![tert-butyl (1R,3S,5R)-3-(hydroxymethyl)-5-methyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B2571272.png)

![N-(3-acetylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2571274.png)
![2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)-1,3-thiazole-5-carboxylic acid](/img/structure/B2571275.png)
![2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2571276.png)



![(3,3-Difluorocyclobutyl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2571287.png)

